molecular formula C18H14ClN5O3S3 B11665113 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11665113
M. Wt: 480.0 g/mol
InChI Key: ZUNJWLLICCZYPV-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl and acetohydrazide moieties. The hydrazide group is further functionalized with a 2-chloro-5-nitrobenzylidene substituent, imparting significant electron-withdrawing character. Its molecular weight (calculated as 517.04 g/mol) and logP value (estimated at 4.2) suggest moderate hydrophobicity, suitable for membrane permeability in pharmacological contexts .

Properties

Molecular Formula

C18H14ClN5O3S3

Molecular Weight

480.0 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14ClN5O3S3/c19-15-7-6-14(24(26)27)8-13(15)9-20-21-16(25)11-29-18-23-22-17(30-18)28-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,25)/b20-9+

InChI Key

ZUNJWLLICCZYPV-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with the appropriate hydrazide under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action for this compound involves its ability to interact with various biological targets. The thiadiazole ring can inhibit certain enzymes, while the hydrazide moiety can chelate metal ions, affecting their biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 1,3,4-thiadiazole derivatives with acetohydrazide side chains. Below is a comparative analysis of its structural analogs:

Compound Key Substituents Biological Activity Reference
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylene]acetohydrazide 2-methylphenyl (electron-donating) Moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide 4-chlorobenzylsulfanyl, 4-dimethylaminophenyl (electron-withdrawing/donating hybrid) Enhanced anticancer activity (IC₅₀: 12 µM against MCF-7)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N′-[(E)-1-phenylethylidene]acetohydrazide Phenylethylidene (bulky aromatic) Weak enzyme inhibition (20% CA-II inhibition at 100 µM)
Target Compound 2-chloro-5-nitrophenyl (strong electron-withdrawing) Pending biological data; predicted high cytotoxicity due to nitro group

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro-5-nitro substituent in the target compound introduces stronger electron-withdrawing effects compared to the 2-methylphenyl group in or the 4-dimethylaminophenyl group in . This may enhance reactivity in nucleophilic substitution or redox-mediated biological interactions. The nitro group also increases molecular weight (517.04 g/mol vs.

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylsulfanyl in ) show superior anticancer activity, suggesting the target compound’s nitro group could amplify this effect.
  • Bulky substituents (e.g., phenylethylidene in ) reduce enzyme inhibition efficacy, highlighting the importance of substituent size in target binding .

Synthetic Routes :

  • The target compound is synthesized via hydrazone formation, similar to methods in , where hydrazine hydrate reacts with ketones or aldehydes under acidic reflux.
  • Derivatives with sulfonamide groups (e.g., ) require Schotten-Baumann conditions, which are less relevant here due to the absence of sulfonamide linkages .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (as in ), the target compound shares >75% structural similarity with its 4-chlorobenzylsulfanyl analog , but <50% with sulfonamide-based thiadiazoles (e.g., ). This underscores the role of the acetohydrazide moiety in defining its chemical space.

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a derivative of 1,3,4-thiadiazole, a class known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of acid hydrazide derivatives with ammonium thiocyanate, followed by cyclization to form the thiadiazole core. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
FT-IRIdentifies functional groups
NMRConfirms molecular structure
UV-VisAssesses electronic transitions

Antimicrobial Activity

  • Antibacterial Properties : The compound has shown significant antibacterial activity against various Gram-positive bacteria. In studies, it was found to be more effective than traditional antibiotics like ampicillin against strains such as Staphylococcus aureus and Bacillus cereus . The presence of the thiadiazole moiety enhances cell permeability and interaction with bacterial biomolecules.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell walls and interference with metabolic pathways due to the unique structure of the thiadiazole ring .
  • Comparative Efficacy : In comparative studies with other thiadiazole derivatives, this compound exhibited superior efficacy against specific strains, indicating a promising avenue for further development in antibiotic therapies .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The observed IC50 values suggest potent cytotoxic effects:

Cell LineIC50 Value (µM)
HepG215.0
MCF-720.5

These values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. Modifications to the thiadiazole ring or substituents on the benzyl group can significantly alter its efficacy:

  • Substituent Variations : Introducing electron-withdrawing groups enhances antibacterial activity while electron-donating groups may reduce it.
  • Thiadiazole Core : The presence of sulfur atoms in the ring contributes to its reactivity and interaction with biological targets .

Case Study 1: Antimicrobial Screening

In a study evaluating a series of thiadiazole derivatives, the target compound was tested against multiple bacterial strains. Results indicated that compounds with a similar structural framework exhibited varied activity levels based on their substituents .

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in HepG2 cells through caspase activation pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .

Q & A

Q. What is the recommended synthetic route for this compound, and how are intermediates validated?

The compound can be synthesized via a multi-step pathway. A key step involves the condensation of acetohydrazide derivatives with substituted aldehydes under solvent-free conditions. For example, hydrazine hydrate reacts with a precursor (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) under reflux in absolute alcohol, followed by TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm intermediate formation . Subsequent reductive amination with aldehydes uses a 1:1 ratio of sodium borohydride and boric acid, ground in an agate mortar, to yield the final product .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Characterization typically includes:

  • LC-MS for molecular weight verification.
  • ¹H/¹³C NMR to confirm proton and carbon environments, particularly the hydrazone (–CH=N–) and thiadiazole moieties.
  • IR spectroscopy to identify functional groups (e.g., C=N, S–S, and N–H stretches). Elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for this synthesis?

Implement Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst ratios. Bayesian optimization algorithms have outperformed traditional trial-and-error methods in similar systems by identifying optimal conditions with fewer experiments . For instance, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, improving reproducibility .

Q. How can computational methods predict biological activity and guide structural modifications?

Molecular docking against target receptors (e.g., anticancer receptor 2A9¹) can elucidate binding affinities. Studies on analogous compounds showed correlations between docking scores and experimental bioactivity, with substituents like chloro-nitro groups enhancing interactions via hydrophobic and π-π stacking . Density Functional Theory (DFT) calculations can further optimize electronic properties for target selectivity .

Q. What strategies resolve discrepancies in spectroscopic or crystallographic data?

  • Cross-validate NMR/IR data with synthetic intermediates to trace inconsistencies (e.g., unexpected tautomerism in hydrazone groups).
  • Use SHELX software for single-crystal X-ray diffraction analysis. SHELXL refines structural models against high-resolution data, while SHELXD/SHELXE resolve phase problems in complex crystals . For ambiguous cases, compare experimental XRD patterns with simulated data from computational tools like Mercury .

Q. How do solvent-free conditions impact reaction efficiency compared to traditional reflux methods?

Solvent-free grinding reduces side reactions (e.g., hydrolysis) and improves atom economy. Evidence shows a 15–20% yield increase in similar acetohydrazide syntheses compared to reflux methods, attributed to reduced solvent polarity effects and enhanced reagent contact . However, scalability challenges (e.g., heat dissipation) may require hybrid approaches for large-scale production.

Q. What experimental design considerations are critical for biological activity assays?

  • Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive/negative bacterial strains.
  • Antioxidant tests : Employ DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents (e.g., –NO₂).
  • Cytotoxicity : Validate cell viability (>70%) via MTT assays on cancer cell lines, ensuring proper controls for solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.